molecular formula C7H4N2O3S B3395836 4-Nitro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine CAS No. 25557-51-1

4-Nitro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine

Cat. No. B3395836
CAS RN: 25557-51-1
M. Wt: 196.19 g/mol
InChI Key: SMQZHRUJEFBYJB-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .


Synthesis Analysis

There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .


Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by a fused ring system containing a thiophene and a pyridine ring . The exact structure of “4-Nitro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine” would need to be confirmed with spectroscopic analysis.


Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives can undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions . Without specific information on “4-Nitro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine”, it’s difficult to predict its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Nitro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine” would depend on its exact structure. Thieno[2,3-b]pyridine derivatives generally have high thermal stability and good electron-accepting properties .

Future Directions

Thieno[2,3-b]pyridine derivatives are a promising area of research due to their wide range of biological activities . Future work could involve the synthesis of new derivatives and the exploration of their biological properties.

properties

IUPAC Name

4-nitro-7-oxidothieno[2,3-b]pyridin-7-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-8-3-1-6(9(11)12)5-2-4-13-7(5)8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQZHRUJEFBYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C2C(=C1[N+](=O)[O-])C=CS2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345812
Record name 4-Nitro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-7-oxidothieno[2,3-b]pyridin-7-ium

CAS RN

25557-51-1
Record name Thieno[2, 4-nitro-, 7-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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